Sigma-2 Receptor Binding Affinity
2-((1-(Benzyl)-4-piperidyl)amino)butyric acid demonstrates binding affinity for the sigma-2 receptor with a Ki value of 90 nM, as measured in a radioligand displacement assay using rat PC12 cells [1]. In comparison, structurally related N-benzylpiperidine derivatives evaluated for sigma-1/sigma-2 selectivity exhibit a broad affinity range, with sigma-2/sigma-1 selectivity ratios spanning from 0.1 to 9 depending on substitution patterns [2]. The 90 nM Ki value establishes a quantitative reference point for target engagement that may inform selection of this compound as a starting scaffold for sigma-2-selective ligand development, particularly when contrasted with compounds that exhibit nanomolar sigma-1 affinity but substantially weaker sigma-2 binding [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | N-benzylpiperidine derivatives; sigma-2/sigma-1 selectivity ratio range: 0.1–9 (nanomolar-range affinities for sigma-1) |
| Quantified Difference | Not directly calculable; cross-study comparison indicates target compound occupies intermediate-affinity sigma-2 space relative to high-affinity sigma-1-preferring congeners |
| Conditions | Radioligand binding assay; rat PC12 cells; sigma-2 receptor |
Why This Matters
A defined Ki value enables rational prioritization of 84196-15-6 as a sigma-2-active reference compound in receptor profiling panels, distinguishing it from analogs with uncharacterized or divergent selectivity profiles.
- [1] BindingDB. BDBM50604967 / CHEMBL1698776: Ki = 90 nM for sigma-2 receptor in rat PC12 cells. View Source
- [2] Costantino L, et al. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands. J Med Chem. 2005;48(1):266-273. PMID: 15634021. View Source
